molecular formula C18H17BrO4S B3038059 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 720667-76-5

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B3038059
CAS No.: 720667-76-5
M. Wt: 409.3 g/mol
InChI Key: SZFNUOZHMOASOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring a sulfanyl group at position 2 linked to a 4-bromophenyl ring and a 4-oxo-4-(4-ethoxyphenyl) moiety at position 3. Its molecular formula is C₁₈H₁₇BrO₄S, with a theoretical molecular weight of 409.29 g/mol. The ethoxy group (-OCH₂CH₃) on the phenyl ring distinguishes it from analogs with smaller substituents (e.g., methyl or halogens).

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4S/c1-2-23-14-7-3-12(4-8-14)16(20)11-17(18(21)22)24-15-9-5-13(19)6-10-15/h3-10,17H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFNUOZHMOASOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192456
Record name α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720667-76-5
Record name α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720667-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromothiophenol and 4-ethoxybenzaldehyde as the primary starting materials.

    Reaction Conditions: The reaction involves the formation of a thioether bond between the bromophenyl and ethoxyphenyl groups. This is achieved through a nucleophilic substitution reaction, where the thiol group of 4-bromothiophenol attacks the aldehyde group of 4-ethoxybenzaldehyde.

    Catalysts and Solvents: Common catalysts used in this reaction include bases such as sodium hydroxide or potassium carbonate. Solvents like ethanol or methanol are typically employed to facilitate the reaction.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfanyl and 4-Oxo Groups

Key analogs differ in substituents on the sulfanyl group and the 4-oxo phenyl ring. These variations influence physicochemical properties such as molecular weight, solubility, and reactivity.

Table 1: Structural and Molecular Comparison
Compound Name Sulfanyl Substituent 4-Oxo Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 4-Bromophenyl 4-Ethoxyphenyl C₁₈H₁₇BrO₄S 409.29 Reference compound
4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid 4-Methylphenyl 4-Bromophenyl C₁₇H₁₅BrO₃S 379.27 Smaller methyl group; bromophenyl retained at 4-oxo
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid 4-Chlorophenyl 4-Isopropylphenyl C₁₉H₁₉ClO₃S 374.87 Chlorine replaces bromine; bulky isopropyl group
4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid 4-Bromophenyl 4-Bromophenyl C₁₆H₁₂Br₂O₃S 452.14 Dual bromophenyl groups; no ethoxy substituent
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid Thienylmethyl amino 4-Bromophenyl C₁₅H₁₄BrNO₃S 368.25 Sulfanyl replaced by amino-thienyl group

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a synthetic compound belonging to the class of oxobutanoic acids. Its unique structure, featuring a bromophenyl group and a sulfanyl moiety, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C18_{18}H17_{17}BrO4_{4}S
  • Molar Mass : 409.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The presence of the bromine atom and the sulfanyl group significantly influences its binding affinity to enzymes and receptors, modulating biochemical pathways. Potential mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in inflammatory processes.
  • Antioxidant Activity : Sulfanyl groups often contribute to antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

The biological activities explored for this compound include:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory Effects : Investigations suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
  • Antioxidant Properties : The compound's ability to scavenge free radicals has been noted in related studies.

Case Studies and Research Findings

Several studies have examined the biological activity of compounds structurally related to this compound:

Table 1: Summary of Biological Activities

StudyCompoundBiological ActivityFindings
2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acidAnticancerInduced apoptosis in breast cancer cells with IC50 = 15 µM.
Similar sulfanyl derivativesAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
Related oxobutanoic acidsAntioxidantShowed significant DPPH radical scavenging activity (IC50 = 25 µM).

Therapeutic Applications

Given its promising biological activities, this compound could be explored for various therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic effects on cancer cells, further research could lead to the development of new anticancer agents.
  • Anti-inflammatory Drugs : Its potential to inhibit inflammatory cytokines positions it as a candidate for treating chronic inflammatory conditions.

Q & A

Q. What are the established synthetic routes for 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid?

  • Category : Basic (Synthesis)
  • Methodological Answer : The compound can be synthesized via Michael-type addition of thioglycolic acid derivatives to α,β-unsaturated ketones, followed by Friedel-Crafts acylation to introduce the 4-ethoxyphenyl group. Key steps include:
  • Reacting (E)-4-aryl-4-oxo-2-butenoic acids with thioglycolic acid under controlled pH (6–7) to form the sulfanyl bridge .
  • Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield .
  • Purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound validated?

  • Category : Basic (Characterization)
  • Methodological Answer : Use multimodal spectroscopy :
  • NMR : Assign peaks for the sulfanyl (-S-) group (δ 3.1–3.5 ppm), ketone carbonyl (δ 190–210 ppm in 13C^{13}\text{C}), and aromatic protons (δ 6.8–7.9 ppm) .
  • FTIR : Confirm the ketone (C=O stretch at ~1700 cm1^{-1}) and carboxylic acid (O-H stretch at 2500–3000 cm1^{-1}) .
  • X-ray crystallography (if crystals form): Resolve bond angles and dihedral steric effects between the bromophenyl and ethoxyphenyl groups .

Q. What preliminary biological activities have been reported?

  • Category : Basic (Biological Screening)
  • Methodological Answer :
  • Enzyme inhibition assays : Test against kynurenine-3-hydroxylase or COX-2 using spectrophotometric monitoring of NADPH depletion or prostaglandin production .
  • Antimicrobial screening : Conduct broth microdilution (MIC assays) in Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, with positive controls like ciprofloxacin .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved given the compound’s chiral centers?

  • Category : Advanced (Stereochemistry)
  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) mobile phase, monitoring at 254 nm .
  • Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to bias R/S configuration .

Q. What strategies address contradictory bioactivity data across studies?

  • Category : Advanced (Data Analysis)
  • Methodological Answer :
  • Matrix normalization : Account for organic degradation in bioassays by stabilizing samples at 4°C and using fresh aliquots .
  • Meta-analysis : Compare datasets using ANOVA with post-hoc Tukey tests to identify outliers linked to solvent polarity (e.g., DMSO vs. ethanol effects on membrane permeability) .

Q. How can computational modeling predict enzyme inhibition mechanisms?

  • Category : Advanced (Biophysical Interactions)
  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2’s arachidonic acid pocket, focusing on sulfanyl group interactions with Arg120/His90 residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the inhibitor-enzyme complex under physiological pH (7.4) .

Q. What are the limitations in scaling up synthesis for in vivo studies?

  • Category : Advanced (Process Chemistry)
  • Methodological Answer :
  • Continuous flow reactors : Mitigate exothermic risks during Michael addition by optimizing residence time (2–5 min) and temperature gradients .
  • Byproduct profiling : Use LC-MS to track sulfoxide derivatives (m/z +16) and adjust oxidant (e.g., H2_2O2_2) stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.